molecular formula C15H11N3O4S B6434372 2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1046134-52-4

2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No. B6434372
CAS RN: 1046134-52-4
M. Wt: 329.3 g/mol
InChI Key: NAUIXUKFBPISPS-UHFFFAOYSA-N
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Description

“2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, which are part of the structure of CHEMBL4163673, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anti-cancer Applications

Quinoline derivatives have shown potential in anti-cancer treatments . The unique structure of quinoline allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells .

Antioxidant Applications

Quinoline derivatives have also demonstrated antioxidant properties . This means they could potentially neutralize harmful free radicals in the body, thereby preventing or slowing down damage to cells .

Anti-inflammatory Applications

Research has shown that quinoline derivatives can have anti-inflammatory effects . For example, a quinoline derivative loaded into soluble starch nanoparticles showed a significant decrease in levels of inflammatory mediators in an experimental model .

Anti-microbial Applications

Quinoline derivatives have been found to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .

Anti-tuberculosis Applications

Quinoline derivatives have shown potential in the treatment of tuberculosis . This could be a significant development, given the global health burden of tuberculosis .

Industrial Chemistry

Quinoline and its derivatives have versatile applications in the field of synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a significant role in industrial chemistry .

Anti-COVID-19 Applications

Interestingly, quinoline derivatives have shown potential in the treatment of COVID-19 . This is a promising area of research, given the ongoing global pandemic .

Future Directions

Quinoline derivatives, like “2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide”, have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Future research could focus on exploring these applications further, as well as developing greener and more sustainable chemical processes for their synthesis .

properties

IUPAC Name

2-nitro-N-quinolin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-18(20)14-7-3-4-8-15(14)23(21,22)17-12-9-11-5-1-2-6-13(11)16-10-12/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUIXUKFBPISPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide

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